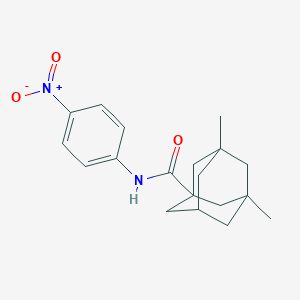
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives. It is commonly used in scientific research as a tool to study the mechanism of action of various biological processes. This compound is of particular interest due to its unique chemical structure and its ability to interact with specific targets in the body.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide involves its interaction with specific targets in the body. It has been shown to modulate the activity of ion channels and receptors, which are involved in various biological processes. This compound is particularly useful in the study of neuronal signaling and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide are complex and depend on the specific target it interacts with. It has been shown to modulate the activity of ion channels and receptors, which can have a wide range of effects on cellular signaling and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide in lab experiments is its ability to selectively interact with specific targets in the body. This allows researchers to study the mechanism of action of various biological processes in a more precise manner. However, one limitation of this compound is its relatively high cost compared to other research tools.
Direcciones Futuras
There are several future directions for research involving 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide. One direction is the study of its interaction with specific ion channels and receptors, which could lead to the development of new drugs for various diseases. Another direction is the development of new synthetic methods for this compound, which could make it more accessible for scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide involves several steps. The starting material is adamantane, which is reacted with various reagents to introduce the desired functional groups. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide is widely used in scientific research as a tool to study the mechanism of action of various biological processes. It has been shown to interact with specific targets in the body, including ion channels and receptors. This compound is particularly useful in the study of neuronal signaling and synaptic transmission.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(4-nitrophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-17-7-13-8-18(2,10-17)12-19(9-13,11-17)16(22)20-14-3-5-15(6-4-14)21(23)24/h3-6,13H,7-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXSMVLMZRTZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387316 |
Source


|
| Record name | ST50181320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide | |
CAS RN |
6117-36-8 |
Source


|
| Record name | ST50181320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

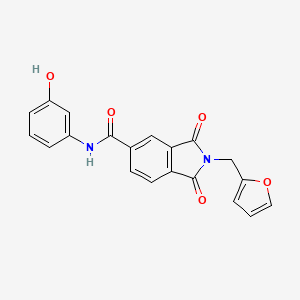

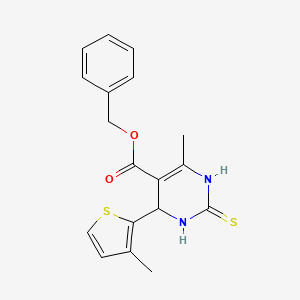
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)

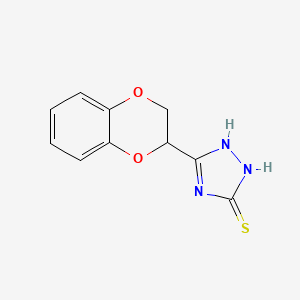
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)
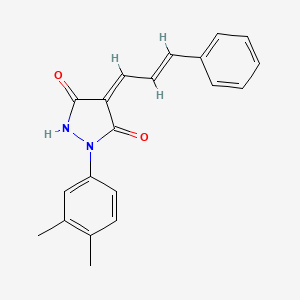
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)
![3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5214467.png)